8-[4-[3-[4-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane
Overview
Description
NNC 11-1585 is a synthetic organic compound with the molecular formula C30H32N6O2S2. It is known for its role as a muscarinic acetylcholine receptor agonist, specifically targeting the M1 and M2 subtypes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NNC 11-1585 involves the formation of a dimeric structure from the monomeric precursor phenylpropargyloxy-1,2,5-thiadiazole-quinuclidine (NNC 11-1314). The process includes the following steps:
Formation of the Monomer: The monomer is synthesized by reacting phenylpropargyloxy-1,2,5-thiadiazole with quinuclidine under specific conditions.
Dimerization: The monomer undergoes dimerization to form NNC 11-1585.
Industrial Production Methods: While detailed industrial production methods for NNC 11-1585 are not widely documented, the synthesis typically follows the laboratory-scale procedures with optimization for large-scale production. This includes the use of industrial-grade reagents, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: NNC 11-1585 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiadiazole and quinuclidine moieties.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Oxidation and Reduction: While less common, NNC 11-1585 can undergo oxidation and reduction reactions under specific conditions, typically involving strong oxidizing or reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation or reduction reactions can alter the oxidation state of the compound.
Scientific Research Applications
NNC 11-1585 has been extensively studied for its applications in various scientific fields:
Chemistry: It serves as a model compound for studying the structure-activity relationship of muscarinic acetylcholine receptor agonists.
Biology: NNC 11-1585 is used in research to understand the role of muscarinic receptors in cellular signaling and neurotransmission.
Medicine: The compound has potential therapeutic applications in treating conditions related to muscarinic receptor dysfunction, such as Alzheimer’s disease and other neurological disorders.
Industry: NNC 11-1585 is utilized in the development of new pharmacological agents and as a reference compound in drug discovery
Mechanism of Action
NNC 11-1585 exerts its effects by binding to muscarinic acetylcholine receptors, specifically the M1 and M2 subtypes. This binding activates the receptors, leading to a cascade of intracellular signaling events. The primary pathways involved include:
G-Protein Coupling: Activation of G-proteins, which subsequently modulate various downstream effectors such as adenylate cyclase and phospholipase C.
Intracellular Calcium Release: Stimulation of phosphatidylinositol hydrolysis, resulting in the release of intracellular calcium and activation of calcium-dependent pathways.
Comparison with Similar Compounds
NNC 11-1314: The monomeric precursor of NNC 11-1585, which also acts as a muscarinic acetylcholine receptor agonist but with lower binding affinity.
NNC 11-1607: Another dimeric analog with higher functional selectivity for the M1 and M4 subtypes compared to NNC 11-1585.
Uniqueness: NNC 11-1585 is unique due to its dimeric structure, which enhances its binding affinity and selectivity for the M1 and M2 muscarinic acetylcholine receptors. This makes it a valuable tool for studying receptor function and developing new therapeutic agents.
Properties
Molecular Formula |
C30H32N6O2S2 |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
3-(1-azabicyclo[2.2.2]octan-3-yl)-4-[3-[4-[3-[[4-(1-azabicyclo[2.2.2]octan-3-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazole |
InChI |
InChI=1S/C30H32N6O2S2/c1(17-37-29-27(31-39-33-29)25-19-35-13-9-23(25)10-14-35)3-21-5-7-22(8-6-21)4-2-18-38-30-28(32-40-34-30)26-20-36-15-11-24(26)12-16-36/h5-8,23-26H,9-20H2 |
InChI Key |
ROEXPZFFOZZHOY-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Canonical SMILES |
C1CN2CCC1C(C2)C3=NSN=C3OCC#CC4=CC=C(C=C4)C#CCOC5=NSN=C5C6CN7CCC6CC7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NNC 11-1585; NNC 111585; NNC-11-1585. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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